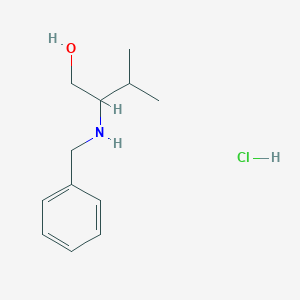

2-(Benzylamino)-3-methylbutan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-(benzylamino)-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJGDAQROKNUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of benzylamine with 3-methylbutan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(Benzylamino)-3-methylbutan-1-ol hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in various biochemical pathways, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 2-(benzylamino)-3-methylbutan-1-ol hydrochloride against analogs with shared functional groups or structural motifs.

Table 1: Comparative Analysis of Benzylamino-Substituted Compounds

Key Findings

Functional Group Influence on Solubility: The hydroxyl group in 2-(benzylamino)-3-methylbutan-1-ol HCl enhances water solubility compared to non-polar analogs like 2-(benzylamino)pyridine (solubility in DCM/THF) . However, it is less polar than the carboxylic acid derivative (2-(benzylamino)-3-methylbutanoic acid HCl), which exhibits superior solubility due to ionizable COOH and HCl groups .

Synthetic Accessibility: Benzylamino-alcohol derivatives are typically synthesized via reductive amination or nucleophilic substitution, as seen in heterocyclic preparations involving PPA (polyphosphoric acid) and column chromatography () . By contrast, 4-(benzylamino)but-2-enamido derivatives () require specialized amidations of unsaturated precursors, reflecting higher synthetic complexity .

Biological and Industrial Relevance: The hydrochloride salt form of amino alcohols (e.g., 2-(benzylamino)-3-methylbutan-1-ol HCl) is favored in drug development for improved bioavailability. In contrast, 2-(benzylamino)pyridine is primarily used in coordination chemistry due to its pyridine backbone .

Biological Activity

2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is an organic compound with the molecular formula CHClNO and a molecular weight of approximately 232.73 g/mol. This compound is primarily recognized for its role as a buffering agent in biological research, where it helps maintain pH levels in various experimental settings. Its structural characteristics include a benzylamino group linked to a 3-methylbutan-1-ol backbone, which contributes to its solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. This interaction is crucial in modulating biochemical pathways within cells.

- Cell Signaling : It may influence cell signaling pathways, affecting cellular responses to external stimuli, which is essential for understanding its role in pharmacological applications.

- Gene Expression Modulation : The compound has been shown to affect gene expression, which can lead to altered cellular behavior and function.

Biological Applications

The primary applications of this compound include:

- Buffering Agent : Used extensively in biological experiments to maintain stable pH levels, facilitating accurate measurements and reactions.

- Potential Therapeutic Uses : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting the growth of certain cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Cancer Cell Growth :

A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential use as an anti-cancer agent. -

Metabolic Pathway Analysis :

Research involving animal models demonstrated that the compound affects metabolic pathways by interacting with key enzymes. Doses administered showed varying effects on metabolite levels, indicating its potential role in metabolic regulation.

Toxicological Profile

While the compound exhibits promising biological activities, it is essential to assess its safety profile:

- Acute Toxicity Studies : Animal studies have indicated that high doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.

- Chronic Exposure Effects : Long-term exposure studies are required to fully understand the implications of using this compound in clinical settings.

Q & A

Q. What are the recommended methods for synthesizing 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride in a laboratory setting?

- Methodological Answer : A common approach involves reductive amination of 3-methylbutanal with benzylamine, followed by hydrochlorination. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., methanol or ethanol) to enhance reaction homogeneity and reduce byproduct formation .

- Reducing Agents : Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity in amine reduction under mildly acidic conditions .

- Purification : Post-reaction, isolate the product via vacuum distillation or recrystallization from ethanol/ether mixtures. Confirm purity via HPLC (≥98%) and characterize using FT-IR and H/C NMR .

Q. How should researchers safely handle and store this compound to minimize risks?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent hydrolysis or oxidation. Avoid proximity to heat sources (>50°C) due to decomposition risks .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for reductive amination efficiency. Monitor reaction progress via TLC or in-situ FT-IR to identify optimal catalytic activity .

- pH Control : Maintain a pH of 6–7 using acetic acid buffer to stabilize intermediates while minimizing side reactions (e.g., over-reduction) .

- Stoichiometry Adjustments : Use a 1.2:1 molar ratio of benzylamine to 3-methylbutanal to drive the reaction to completion. Excess amine can be removed via acid-base extraction .

Q. How can researchers resolve discrepancies in NMR data when characterizing the stereochemistry of this compound?

- Methodological Answer :

- Advanced NMR Techniques : Employ H-H COSY and NOESY to assign stereochemical configurations. Compare coupling constants (e.g., ) with computational models (DFT) for validation .

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm optical purity via polarimetry .

- Cross-Validation : Correlate NMR data with X-ray crystallography results of single crystals grown from ethanol/water mixtures .

Q. What experimental approaches assess the ecological impact of this compound in aqueous systems?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F respirometry tests to measure biological oxygen demand (BOD) over 28 days. Monitor degradation intermediates via LC-MS .

- Toxicity Profiling : Conduct acute toxicity assays on Daphnia magna (EC) and algae (IC) under OECD 202/201 guidelines. Compare results with structural analogs to infer ecotoxicological mechanisms .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in water vs. organic solvents) be addressed during formulation studies?

- Methodological Answer :

- Solvent Screening : Perform systematic solubility tests in buffered aqueous solutions (pH 4–9) and organic solvents (e.g., DMSO, acetonitrile) at 25°C. Use dynamic light scattering (DLS) to detect aggregation .

- Ionic Strength Effects : Evaluate salt-induced solubility changes using the Hofmeister series. For instance, NaCl may reduce solubility via salting-out effects, while chaotropic ions (e.g., SCN) enhance it .

- Thermodynamic Modeling : Apply the NRTL or UNIQUAC models to predict solubility behavior under non-ideal conditions .

Experimental Design Considerations

Q. What steps ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-NIR to monitor reaction kinetics and impurity profiles in real time .

- Quality by Design (QbD) : Use factorial design (e.g., Box-Behnken) to optimize critical parameters (temperature, stirring rate, reagent addition rate) and establish a design space .

- Batch Consistency : Validate purity across batches using UPLC-PDA and ensure ≤0.5% residual solvent content via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.